3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole
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Overview
Description
3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole rings endows the molecule with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and fully reduced pyrazoles.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that modulate pain perception. The exact molecular targets and pathways can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: Another furan derivative with different reactivity and applications.
5-Methyl-2-furylmethanol: A furan derivative with applications in flavor and fragrance industries.
2,5-Dimethylfuran: Used as a biofuel and in organic synthesis.
Uniqueness
3-(Furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole is unique due to the combination of furan and pyrazole rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
74216-82-3 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-methyl-2,3-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5,7,9-10H,1H3 |
InChI Key |
PCUVNKLXNUCFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NN1)C2=CC=CO2 |
Origin of Product |
United States |
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